4-(Morpholinomethyl)benzenethiol
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Overview
Description
4-(Morpholinomethyl)benzenethiol is an organic compound characterized by a benzene ring substituted with a morpholinomethyl group and a thiol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: The synthesis of this compound often begins with the bromination of 4-methylbenzenethiol to form 4-bromomethylbenzenethiol. This intermediate is then reacted with morpholine to introduce the morpholinomethyl group.
Reduction of Nitro Compounds: Another method involves the reduction of 4-(nitromethyl)benzenethiol. The nitro group is reduced to an amine, which is then reacted with morpholine to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding sulfonic acid derivative.
Reduction: Reduction reactions can convert the thiol group to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Thioethers: Formed through reduction of the thiol group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-(Morpholinomethyl)benzenethiol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(morpholinomethyl)benzenethiol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(Morpholinomethyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(Morpholinomethyl)aniline: Similar structure but with an amino group instead of a thiol group.
Uniqueness: 4-(Morpholinomethyl)benzenethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to phenols and anilines. This makes it particularly useful in specific chemical reactions and applications.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c14-11-3-1-10(2-4-11)9-12-5-7-13-8-6-12/h1-4,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKBRJNSIABKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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